1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with the molecular formula and a molecular weight of approximately 355.369 g/mol. This compound is characterized by its unique structure, which includes an acetylphenyl group, a fluorophenyl moiety, and a pyrrolidin-3-yl urea structure. It is primarily utilized in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step reactions starting from readily available precursors.
The molecular structure of 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can be represented using various structural notations:
CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
InChI=1S/C19H18FN3O3/c1-12(24)13-2-6-15(7-3-13)21-19(26)22-16-10-18(25)23(11-16)17-8-4-14(20)5-9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
The structure features:
1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo several chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Room temperature |
Reduction | Lithium aluminum hydride | Dry ether, reflux |
Substitution | Sodium hydride | Dimethylformamide (DMF), elevated temperatures |
The mechanism of action for 1-(4-Acetylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific biological targets:
The compound exhibits the following physical properties:
Key chemical properties include:
The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature.
This compound represents a significant interest in medicinal chemistry due to its versatile applications and potential therapeutic benefits.
CAS No.: 158182-18-4
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: